molecular formula C13H14N2 B8331346 2-Amino-3-(2-phenylethyl)pyridine

2-Amino-3-(2-phenylethyl)pyridine

Cat. No.: B8331346
M. Wt: 198.26 g/mol
InChI Key: KRRHNLVZYFVZDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-(2-phenylethyl)pyridine is a heterocyclic aromatic compound featuring a pyridine core substituted with an amino group at position 2 and a 2-phenylethyl moiety at position 3. This structure imparts unique physicochemical and biological properties, making it a candidate for pharmaceutical and materials science research. These analogs are synthesized via multi-step reactions involving cyclohexanedione derivatives and substituted anilines in ethanol/piperidine systems, achieving yields of 66–81% .

Properties

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

3-(2-phenylethyl)pyridin-2-amine

InChI

InChI=1S/C13H14N2/c14-13-12(7-4-10-15-13)9-8-11-5-2-1-3-6-11/h1-7,10H,8-9H2,(H2,14,15)

InChI Key

KRRHNLVZYFVZDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=C(N=CC=C2)N

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares 2-amino-3-(2-phenylethyl)pyridine with structurally related pyridine derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Structural and Physicochemical Comparisons

Key structural variations among analogs include substituents (e.g., -Cl, -NO₂, -OCH₃, -CH₃) on the phenyl rings, which influence molecular weight, solubility, and thermal stability.

Compound (Example ID) Substituents (R, R₁, R₂) Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Spectral Data (IR, ¹H NMR)
Q2 -H, -H, -NO₂ 497 278–282 77 IR: 2183 cm⁻¹ (-CN), 1672 cm⁻¹ (C=O); ¹H NMR: δ 5.39 (NH₂)
Q12 -CH₃, -CH₃, -OCH₃ 525 288–292 76 IR: 2201 cm⁻¹ (-CN), 1668 cm⁻¹ (C=O); ¹H NMR: δ 3.82 (OCH₃)
Q13 -CH₃, -CH₃, -NO₂ 530 259–261 66 IR: 2198 cm⁻¹ (-CN), 1550 cm⁻¹ (N=O); ¹H NMR: δ 5.88 (NH₂)

Observations :

  • Electron-withdrawing groups (e.g., -NO₂) lower melting points (259–282°C) compared to electron-donating groups (e.g., -OCH₃) (288–292°C), likely due to reduced intermolecular interactions .
  • Cyanide (-CN) and carbonyl (C=O) groups dominate IR spectra, while ¹H NMR signals for -OCH₃ (δ 3.82) and NH₂ (δ 5.39–5.88) confirm substituent identities .

Key Findings :

  • Nitro (-NO₂) derivatives exhibit stronger antimicrobial activity than methoxy (-OCH₃) analogs, attributed to enhanced electrophilicity .
  • 3,4,5-Trimethoxyphenyl moieties in 2-aminopyridines confer potent ALK2 inhibition, critical for targeting bone morphogenetic protein (BMP) signaling .
  • Methoxy groups in Q12 and related compounds enhance tubulin polymerization inhibition, mimicking colchicine’s binding to β-tubulin .

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